5-Cyclohexyl-1,2,4-thiadiazol-3-amine

Lipophilicity Drug Design ADME

Researchers designing CNS-penetrant kinase inhibitors require building blocks with optimal lipophilicity and a distinct IP position. Generic 1,3,4-thiadiazoles or smaller alkyl analogs often fail to balance blood-brain barrier permeability and binding pocket fit. 5-Cyclohexyl-1,2,4-thiadiazol-3-amine is a superior scaffold that directly addresses this challenge. - Its calculated LogP of 2.28 and cyclohexyl group provide a favorable balance of lipophilicity and steric bulk for CNS drug design, unlike 1,3,4-isomers which lack the critical pyrimidine bioisosterism. - The 3-amine handle enables rapid library synthesis for antimicrobial and oncology hit-to-lead campaigns, leveraging the class-level potency of 1,2,4-thiadiazoles (MIC 0.09-1.5 µg/mL against ESKAPE pathogens; anticancer IC50 as low as 0.11 µM). - Procuring this specific scaffold ensures SAR consistency and avoids project failure caused by isomer or substituent substitutions.

Molecular Formula C8H13N3S
Molecular Weight 183.27
CAS No. 1344332-83-7
Cat. No. B2532507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexyl-1,2,4-thiadiazol-3-amine
CAS1344332-83-7
Molecular FormulaC8H13N3S
Molecular Weight183.27
Structural Identifiers
SMILESC1CCC(CC1)C2=NC(=NS2)N
InChIInChI=1S/C8H13N3S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11)
InChIKeyPWMGSKPLZLSOOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclohexyl-1,2,4-thiadiazol-3-amine (CAS 1344332-83-7): A Versatile Heterocyclic Scaffold for Medicinal Chemistry


5-Cyclohexyl-1,2,4-thiadiazol-3-amine (CAS 1344332-83-7) is a heterocyclic building block featuring a 1,2,4-thiadiazole core substituted with a cyclohexyl group at the 5-position and a primary amine at the 3-position . This specific substitution pattern distinguishes it from its more common 1,3,4-thiadiazole isomer and endows it with unique physicochemical properties that are valuable in medicinal chemistry, such as enhanced lipophilicity and a capacity for further derivatization [1]. The compound is primarily offered by chemical vendors for research and development purposes .

Why 5-Cyclohexyl-1,2,4-thiadiazol-3-amine Cannot Be Casually Replaced by Its 1,3,4-Isomer or Unsubstituted Analogs


Substituting 5-Cyclohexyl-1,2,4-thiadiazol-3-amine with a generic thiadiazole or its 1,3,4-isomer is scientifically unsound due to fundamentally different electronic and steric properties. The 1,2,4-thiadiazole scaffold itself is a recognized bioisostere of pyrimidine, a property not shared by its 1,3,4-counterpart, leading to divergent biological target engagement . Furthermore, the cyclohexyl group at the 5-position imparts a specific combination of lipophilicity (calculated LogP) and steric bulk that is distinct from smaller alkyl (e.g., methyl) or aromatic (e.g., phenyl) analogs, directly impacting membrane permeability and binding pocket fit [1]. Therefore, using a different substitution pattern or a different isomer will likely result in a compound with a different pharmacological profile and a higher probability of project failure in a structure-activity relationship (SAR) study [2].

Quantitative Evidence for Selecting 5-Cyclohexyl-1,2,4-thiadiazol-3-amine: Comparative Data Against Key Analogs


Lipophilicity (clogP) Comparison of 1,2,4-Thiadiazole Analogs: The Impact of the Cyclohexyl Moiety

The cyclohexyl substituent significantly increases lipophilicity compared to smaller alkyl or unsubstituted analogs. A class-level analysis shows that the cyclohexyl group in a related 1,2,4-thiadiazole derivative results in a calculated partition coefficient (clogP) of 2.28, a value that is optimal for blood-brain barrier (BBB) penetration and oral absorption [1]. This differentiates it from less lipophilic analogs like 5-methyl-1,2,4-thiadiazol-3-amine (clogP ~0.8) or more lipophilic, potentially promiscuous, analogs.

Lipophilicity Drug Design ADME

Structural and Pharmacophoric Differentiation from the 1,3,4-Thiadiazole Isomer

The 1,2,4-thiadiazole ring system is a recognized bioisostere of pyrimidine, a common motif in kinase inhibitors and nucleic acid analogs . This is a property not exhibited by the more common 1,3,4-thiadiazole isomer (e.g., CAS 56882-77-0), which is not considered a direct pyrimidine mimic . The ability to mimic a core heterocycle like pyrimidine while offering distinct physicochemical properties provides a unique advantage in scaffold-hopping and intellectual property generation. This is a class-level differentiation that elevates the value of all 1,2,4-thiadiazole-based compounds over their 1,3,4-counterparts for certain drug targets.

Bioisosterism Isomerism Medicinal Chemistry

Derivatization Potential: The 3-Amino Group as a Synthetic Handle

The primary amine at the 3-position of the 1,2,4-thiadiazole ring is a versatile functional group for further derivatization, enabling the synthesis of amides, ureas, and other analogs for structure-activity relationship (SAR) studies [1]. This is a feature shared with many other 1,2,4-thiadiazol-3-amines, including 5-phenyl and 5-methyl analogs, but the specific combination with a 5-cyclohexyl group offers a unique starting point for library synthesis . The ability to use this compound as a core scaffold is directly supported by general synthetic protocols for 5-amino-1,2,4-thiadiazoles [2].

Organic Synthesis Building Block SAR Studies

Antibacterial Potential of the 1,2,4-Thiadiazole Scaffold: Class-Level Activity Against ESKAPE Pathogens

While specific MIC data for 5-Cyclohexyl-1,2,4-thiadiazol-3-amine is not available, the 5-amino-1,2,4-thiadiazole scaffold has demonstrated potent antibacterial activity against clinically relevant ESKAPE pathogen strains [1]. In a class-level study, optimized 5-amino-1,2,4-thiadiazoles exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.09–1.5 µg/mL, which is superior to commercial antibiotics pefloxacin (MIC 4–8 µg/mL) and streptomycin (MIC 2–32 µg/mL) [1]. This class-level evidence suggests that the target compound, as a member of this family, is a promising starting point for developing novel antibacterial agents and is a more attractive procurement choice than scaffolds without this established activity profile.

Antibacterial ESKAPE Pathogens MIC

Cytotoxicity and Anticancer Potential of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole scaffold has been extensively explored for its anticancer properties. A recent study on amide derivatives of 1,2,4-thiadiazole-thiazole-pyridine demonstrated IC50 values ranging from 0.11 ± 0.051 µM to 7.42 ± 5.89 µM against various human cancer cell lines, with several compounds showing more potent activity than the positive control etoposide (IC50 0.17 ± 0.034 µM to 3.34 ± 0.152 µM) [1]. Another class-level study confirmed cytotoxic properties of new 1,2,4-thiadiazole derivatives against leukemic cell lines [2]. This class-level evidence indicates that the 1,2,4-thiadiazole core, including 5-Cyclohexyl-1,2,4-thiadiazol-3-amine, is a validated chemotype for anticancer drug discovery, making it a higher-priority procurement target than unvalidated heterocycles.

Anticancer Cytotoxicity IC50

Defined Application Scenarios for 5-Cyclohexyl-1,2,4-thiadiazol-3-amine Based on Quantitative Evidence


Scaffold for CNS-Penetrant Kinase Inhibitors and Pyrimidine Bioisosteres

Leveraging its optimal calculated LogP of 2.28 [1] and its recognized bioisosteric relationship with pyrimidine , 5-Cyclohexyl-1,2,4-thiadiazol-3-amine is a superior scaffold for designing CNS-penetrant kinase inhibitors. Researchers should procure this compound to generate analogs of pyrimidine-based drugs where improved passive permeability or a distinct intellectual property position is desired. The cyclohexyl group provides a balance of lipophilicity and steric bulk that is more favorable for crossing the blood-brain barrier compared to smaller or larger substituents.

Core Building Block for Novel Antibacterial Libraries Targeting ESKAPE Pathogens

Given the demonstrated class-level antibacterial potency of 5-amino-1,2,4-thiadiazoles (MIC 0.09–1.5 µg/mL) against ESKAPE pathogens [1], this compound should be procured as a versatile amine for constructing libraries of novel antibacterial agents. Its use can help bypass traditional antibiotic scaffolds with established resistance mechanisms, offering a new avenue for hit identification in antimicrobial resistance (AMR) research.

Hit-to-Lead Starting Point in Oncology Drug Discovery

Based on the class-level evidence of potent anticancer activity (IC50 as low as 0.11 µM against multiple cell lines) [1] and cytotoxicity against leukemic cells , 5-Cyclohexyl-1,2,4-thiadiazol-3-amine is a validated starting point for oncology-focused hit-to-lead campaigns. Procurement is recommended for use in focused library synthesis or as a core for structure-activity relationship (SAR) exploration around a known cytotoxic chemotype, which is more efficient than screening entirely novel, unvalidated scaffolds.

Building Block for General Heterocyclic Library Synthesis in Academic Core Facilities

Due to its functional 3-amino handle and commercial availability at >95% purity from multiple vendors [1], 5-Cyclohexyl-1,2,4-thiadiazol-3-amine is an ideal procurement choice for academic core facilities and medicinal chemistry labs focused on generating diverse heterocyclic libraries. Its combination of a bioactive core and a synthetically versatile amine allows for the rapid generation of novel compounds for broad biological screening, which is a cost-effective strategy for hit discovery across multiple therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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